

Application Notes and Protocols: Water Filtration Membrane Development with NOPO SWCNTs

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Compound of Interest

Compound Name: NOPO

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Introduction

Single-walled carbon nanotubes (SWCNTs) from **NoPo** Nanotechnologies, produced via a proprietary HiPCO® (High-Pressure Carbon Monoxide) process, offer exceptional properties for the next generation of water filtration membranes.^[1] Their narrow diameter distribution, high purity, and the unique physics of water transport at the nanoscale enable the development of membranes with high flux and excellent salt rejection capabilities. These application notes provide an overview of the properties of **NOPO** SWCNTs, performance data of derived membranes, and detailed protocols for membrane fabrication and characterization.

Properties of NOPO HiPCO® SWCNTs

NOPO's HiPCO® process yields SWCNTs with characteristics highly suitable for water filtration applications. The typical properties of these nanotubes are summarized in the table below.

Property	Specification	Reference
Diameter	~0.8 nm (average)	[2]
Individual SWCNT Diameter	~0.6 – 1.2 nm	
Individual SWCNT Length	~400 – >2000 nm	
Morphology	Dry fibrous powder of nanotubes bundled into ropes	
Purity (Carbon Basis)	~85% carbon	[3]
Non-carbonaceous Impurity	~15% (primarily iron catalyst)	[3]
G/D Ratio (Raman)	~25 to 30	[1]
Solubility in Water	Insoluble	

Performance of SWCNT-Based Water Filtration Membranes

Membranes incorporating SWCNTs, particularly those fabricated as thin-film nanocomposites (TFN), have demonstrated significant improvements in water permeability without compromising salt rejection. The atomically smooth, hydrophobic inner surface of SWCNTs facilitates near-frictionless water transport.

Membrane Type	Feed Solution	Applied Pressure	Water Flux (L/m ² h)	Salt Rejection (%)	Reference
PA/HiPCO SWCNT/PES	2,000 ppm NaCl	17.2 bar	30	98.45	[4]
TFN with 0.005% MWCNT-pyrrole	Brackish Water	Not specified	30.8	>97	[5]
DWCNT Interlayer (0.2 mg)	2000 ppm Na ₂ SO ₄	0.5 MPa	109	96.48	[6]
DWCNT Interlayer (0.2 mg)	2000 ppm NaCl	0.5 MPa	104.3	60.47	[6]
SWCNT Buckypaper with PTS	Deionized Water	1 bar	2400 ± 1300	N/A	[7]

Experimental Protocols

Fabrication of a Thin-Film Nanocomposite (TFN) Membrane with NOPO SWCNTs

This protocol describes the fabrication of a polyamide (PA) TFN membrane on a polysulfone (PSF) support with an embedded layer of **NOPO** SWCNTs.

Materials:

- **NOPO** HiPCO® SWCNTs
- Polysulfone (PSF) ultrafiltration membrane (support)
- m-Phenylenediamine (MPD)

- Trimesoyl chloride (TMC)
- N-hexane (anhydrous)
- Deionized (DI) water
- Ethanol

Equipment:

- Ultrasonicator
- Magnetic stirrer
- Membrane casting machine or manual casting setup
- Rubber roller
- Glass plate
- Oven

Procedure:

- Support Membrane Preparation:
 - If casting your own support, dissolve PSF polymer in a suitable solvent (e.g., N,N-dimethylformamide) to the desired concentration.
 - Cast the PSF solution onto a non-woven polyester fabric using a casting knife.
 - Immediately immerse the cast film into a DI water coagulation bath to induce phase inversion.
 - Store the prepared PSF support membrane in DI water until use.
- Dispersion of **NOPO** SWCNTs:

- Disperse a specific concentration of **NOPO** SWCNTs (e.g., 0.01-0.1 wt%) in an aqueous solution of MPD (e.g., 2 wt%).
- Sonicate the dispersion for 1-2 hours to ensure uniform distribution of the SWCNTs.
- Interfacial Polymerization:
 - Mount the PSF support membrane onto a glass plate.
 - Pour the MPD/SWCNT aqueous solution onto the surface of the PSF support and allow it to sit for 2 minutes.
 - Remove the excess solution by gently rolling a rubber roller over the surface.
 - Pour a solution of TMC in n-hexane (e.g., 0.1 wt%) onto the membrane surface and allow the interfacial polymerization reaction to proceed for 1 minute.
 - Drain the TMC solution from the membrane surface.
 - Heat cure the resulting TFN membrane in an oven at 60-80°C for 5-10 minutes.
 - Thoroughly rinse the fabricated membrane with DI water and store it in DI water until characterization.

Characterization of SWCNT-Based Membranes

a) Scanning Electron Microscopy (SEM) for Surface and Cross-Sectional Morphology

Procedure:

- Sample Preparation:
 - For surface imaging, cut a small piece of the dried membrane and mount it on an SEM stub using double-sided carbon tape.
 - For cross-sectional imaging, freeze-fracture the membrane in liquid nitrogen and mount the fractured piece vertically on the stub.
- Sputter Coating:

- Coat the mounted sample with a thin layer of a conductive material (e.g., gold or platinum) using a sputter coater to prevent charging under the electron beam.
- Imaging:
 - Place the coated sample in the SEM chamber.
 - Acquire images at various magnifications to observe the surface morphology (distribution of SWCNTs) and the cross-sectional structure (polyamide layer thickness, support structure).

b) Transmission Electron Microscopy (TEM) for SWCNT Dispersion

Procedure:

- Sample Preparation:
 - Embed a small piece of the membrane in an epoxy resin.
 - After the resin has cured, use an ultramicrotome to cut very thin cross-sections (50-100 nm) of the membrane.
- Grid Mounting:
 - Carefully place the thin sections onto a TEM grid (e.g., copper grid).
- Imaging:
 - Place the grid in the TEM sample holder.
 - Acquire images to visualize the dispersion and alignment of the individual **NOPO** SWCNTs within the polyamide active layer.^{[8][9]}

c) Atomic Force Microscopy (AFM) for Surface Roughness

Procedure:

- Sample Preparation:

- Cut a small, flat piece of the dried membrane.
- Mount the sample on an AFM sample holder.
- Imaging:
 - Use a tapping mode AFM to scan a representative area of the membrane surface.
 - Analyze the collected data to determine the root mean square (RMS) roughness of the membrane surface.

d) Raman Spectroscopy for SWCNT Integrity

Procedure:

- Sample Preparation:
 - Place a piece of the dried membrane on a microscope slide.
- Analysis:
 - Use a Raman spectrometer with a laser excitation wavelength appropriate for SWCNTs (e.g., 532 nm or 785 nm).
 - Acquire spectra from different points on the membrane surface.
 - Analyze the spectra for the characteristic G-band (graphitic) and D-band (disorder) of the SWCNTs. The G/D ratio provides an indication of the structural integrity of the nanotubes after the membrane fabrication process.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Performance Testing of Water Filtration Membranes

a) Water Permeability (Flux) Measurement

Procedure:

- Membrane Compaction:
 - Mount the membrane in a cross-flow filtration cell.

- Pressurize the system with DI water at a pressure higher than the intended operating pressure for at least 1 hour to compact the membrane and achieve a stable flux.
- Flux Measurement:
 - Set the desired operating pressure.
 - Collect the permeate over a specific time interval and measure its volume or weight.
 - Calculate the water flux (J) using the following formula:
 - $J = V / (A * t)$
 - Where:
 - J = Water flux (L/m²h)
 - V = Volume of permeate (L)
 - A = Effective membrane area (m²)
 - t = Time (h)

b) Salt Rejection Measurement

Procedure:

- System Setup:
 - Use a feed solution with a known salt concentration (e.g., 2000 ppm NaCl).
- Filtration:
 - Operate the cross-flow system at a constant pressure and temperature.
- Sample Collection:
 - Collect samples of the feed solution and the permeate.

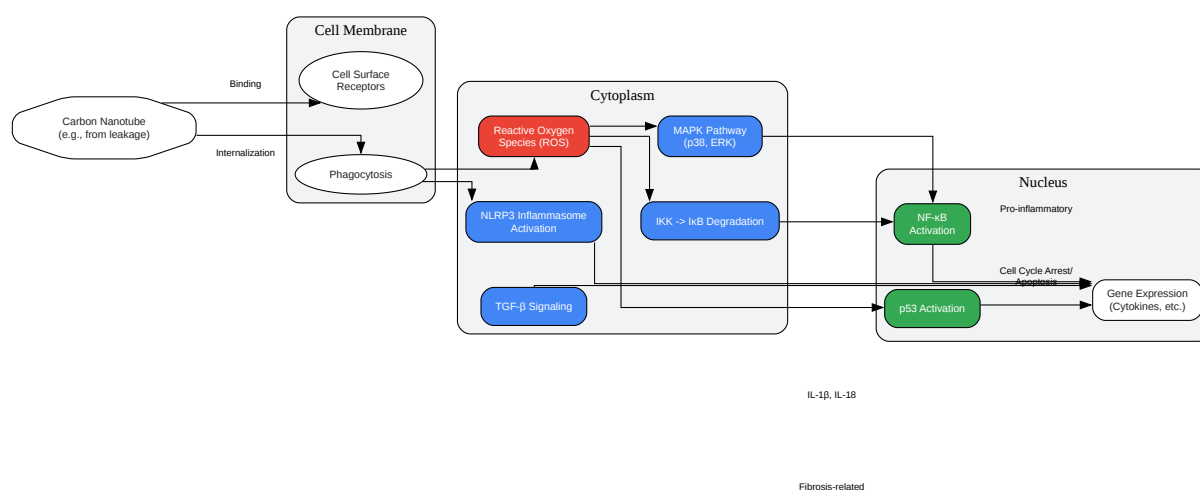
- Concentration Measurement:
 - Measure the conductivity of the feed (Cf) and permeate (Cp) solutions using a conductivity meter.
- Rejection Calculation:
 - Calculate the salt rejection (R) using the following formula:
 - $R (\%) = (1 - (C_p / C_f)) * 100$

Signaling Pathways and Biocompatibility

While **NOPO** SWCNTs are primarily composed of stable carbon, it is important for researchers in drug development and life sciences to understand the potential interactions of any nanomaterial with biological systems. In the unlikely event of nanotube leakage from the membrane, their interaction with cells could trigger specific signaling pathways. Extensive research in the field of nanotoxicology has identified several key pathways that are activated in response to carbon nanotubes, often in the context of inhalation exposure. Understanding these pathways is crucial for a comprehensive risk assessment.[\[14\]](#)[\[15\]](#)

Cellular Response to Carbon Nanotubes

Upon interaction with cells, particularly immune cells like macrophages, carbon nanotubes can initiate a cascade of signaling events. These pathways are primarily associated with inflammation and the cellular response to foreign materials.



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Caption: Cellular signaling pathways potentially activated by carbon nanotubes.

Key Signaling Pathways:

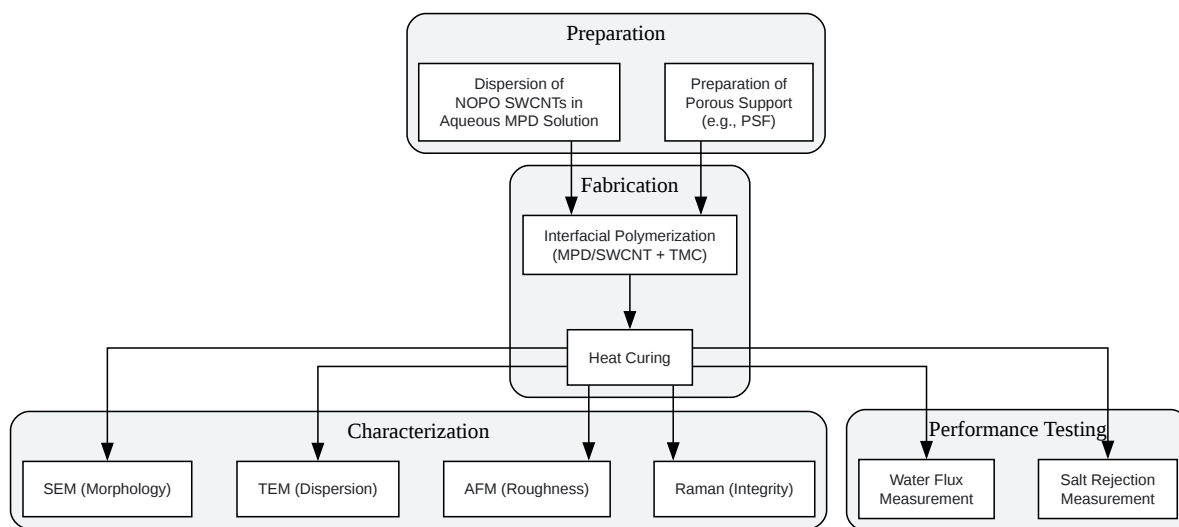
- **NF- κ B Pathway:** A central regulator of the inflammatory response. CNTs can lead to the activation of NF- κ B, resulting in the transcription of pro-inflammatory cytokines like TNF- α and IL-1 β .^{[16][17][18]}

- **NLRP3 Inflammasome:** An intracellular sensor that detects danger signals, including particulate matter. Activation of the NLRP3 inflammasome by CNTs can lead to the maturation and secretion of inflammatory cytokines IL-1 β and IL-18.[19][20][21][22][23][24]
- **MAPK Pathways:** Mitogen-activated protein kinase pathways (including p38 and ERK) are involved in cellular stress responses, proliferation, and apoptosis. CNTs have been shown to activate these pathways, often mediated by reactive oxygen species (ROS).[3][25][26]
- **TGF- β Pathway:** Transforming growth factor-beta signaling is critically involved in fibrosis. Chronic exposure to CNTs has been shown to activate this pathway, leading to the production of extracellular matrix proteins like collagen.[27][28][29][30][31]
- **p53 Pathway:** As a key tumor suppressor, p53 is activated in response to cellular stress, including DNA damage, and can induce cell cycle arrest or apoptosis.[32][33][34][35]

The activation of these pathways is highly dependent on the physicochemical properties of the CNTs, such as their length, rigidity, and surface chemistry. The high purity and controlled morphology of **NOPO** SWCNTs are advantageous in minimizing these cellular responses.

Experimental and Logical Workflows

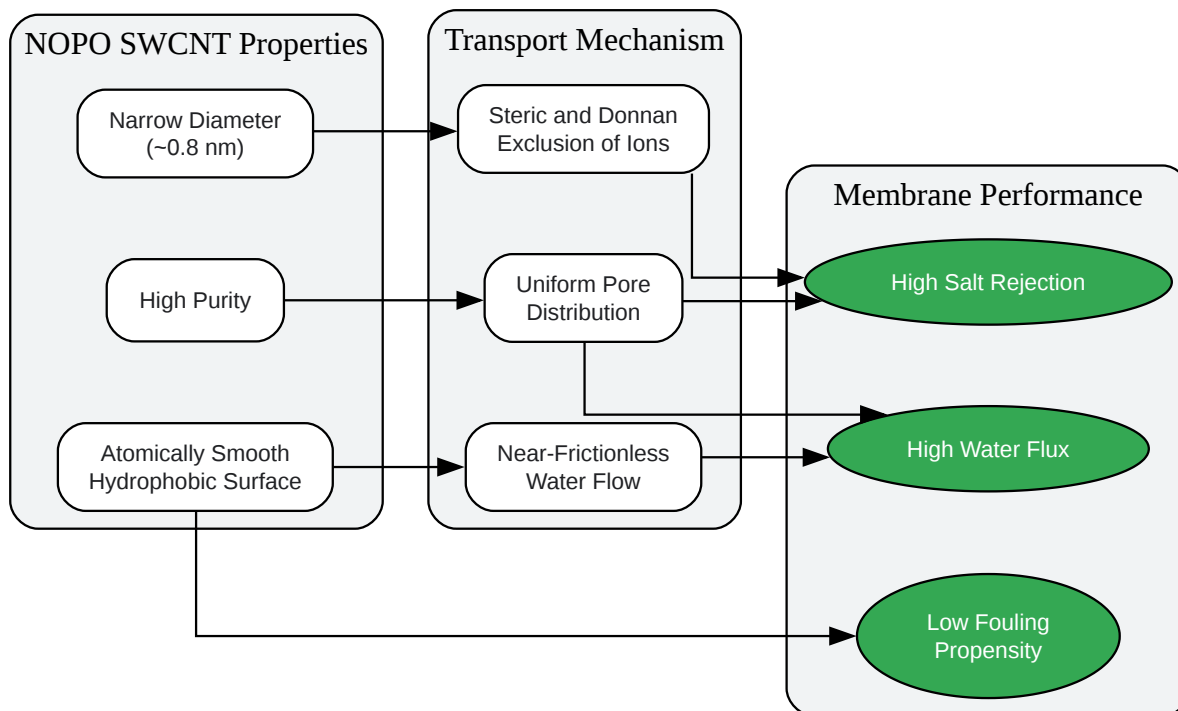
Membrane Fabrication and Testing Workflow



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Caption: Workflow for SWCNT membrane fabrication and testing.

Logical Relationship of SWCNT Properties to Membrane Performance



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Caption: Relationship between SWCNT properties and membrane performance.

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